molecular formula C17H16N4O2 B2763543 (N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide CAS No. 1262323-90-9

(N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide

Cat. No.: B2763543
CAS No.: 1262323-90-9
M. Wt: 308.341
InChI Key: VHXRPEXJGBUZIX-KLCVKJMQSA-N
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Description

(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide is a Schiff base compound derived from malonohydrazide Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide can be synthesized through the condensation reaction between malonohydrazide and benzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours, resulting in the formation of the Schiff base compound. The product is then purified through recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for (N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups replacing the benzylidene groups.

Scientific Research Applications

(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of sensors and materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide involves its interaction with molecular targets through the C=N bond. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form metal complexes also plays a role in its biological activity, as these complexes can interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    (N’1E,N’3E)-N’1,N’3-bis((2-hydroxynaphthalen-1-yl)methylene)malonohydrazide: Another Schiff base compound with similar structural features but different substituents.

    (N’1E,N’3E)-N’1,N’3-dibenzylidenesuccinohydrazide: A related compound with a succinohydrazide backbone instead of malonohydrazide.

Uniqueness

(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide is unique due to its specific structural configuration and the presence of benzylidene groups

Properties

IUPAC Name

N,N'-bis[(E)-benzylideneamino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(20-18-12-14-7-3-1-4-8-14)11-17(23)21-19-13-15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,20,22)(H,21,23)/b18-12+,19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXRPEXJGBUZIX-KLCVKJMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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